molecular formula C10H15ClO5 B2776338 Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate CAS No. 1817001-02-7

Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate

Cat. No.: B2776338
CAS No.: 1817001-02-7
M. Wt: 250.68
InChI Key: JSWYGUYAIAXNNR-UHFFFAOYSA-N
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Description

Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a strained oxetane ring, a motif that has gained significant attention for its ability to improve the physicochemical properties of therapeutic candidates . The oxetane ring acts as a polar, three-dimensional bioisostere, serving as a superior alternative to gem-dimethyl or carbonyl groups. Its incorporation into small molecules can lead to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability, making it a valuable tool for optimizing drug-like properties . The reactive chloromethyl group on the oxetane ring provides a versatile handle for further synthetic elaboration, allowing researchers to readily conjugate this scaffold to other molecular fragments. This compound is a key intermediate in the synthesis of complex spirocyclic oxetanes, which are explored as valuable structural alternatives to common heterocycles like morpholine in drug design . Oxetane-containing compounds are being investigated against a range of disease targets, including kinases, epigenetic enzymes, and proteins like ALDH1A and BCL-2, which are relevant in oncology . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO5/c1-3-14-8(12)10(9(13)15-4-2)5-7(6-11)16-10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWYGUYAIAXNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(O1)CCl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate typically involves the reaction of diethyl oxetane-2,2-dicarboxylate with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the selective formation of the chloromethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution (SN2 or SN1 mechanisms) with diverse nucleophiles. Reaction outcomes depend on solvent polarity, base strength, and steric factors.

Nucleophile Reagents/Conditions Major Product Mechanistic Pathway
AminesK₂CO₃, DMF, 80°C 4-(Aminomethyl)oxetane-2,2-dicarboxylateSN2
ThiolsNaSH, EtOH, reflux 4-(Thiomethyl)oxetane-2,2-dicarboxylateSN2
AzidesNaN₃, DMF, 60°C 4-(Azidomethyl)oxetane-2,2-dicarboxylateSN2
AlkoxidesNaOR, THF, 0°C4-(Alkoxymethyl)oxetane-2,2-dicarboxylateSN1/SN2 mixture
  • Mechanistic Details :

    • SN2 Pathway : Favored in polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., NaN₃), leading to inversion of configuration at the chloromethyl carbon .

    • SN1 Pathway : Observed in highly polar solvents (e.g., MeOH) or with bulky nucleophiles, forming a planar carbocation intermediate .

Oxetane Ring-Opening Reactions

The strained oxetane ring undergoes acid- or base-catalyzed ring-opening, often yielding linear or functionalized products.

Conditions Reagents Major Product Key Observations
Acidic (HCl, H₂O)H₂SO₄, H₂O, 100°C Diethyl 3-chloro-2-(hydroxymethyl)succinateRegioselective C-O bond cleavage
Basic (NaOH)NaOH, EtOH, reflux Diethyl 3-chloro-2-(carboxylate)glutaconateElimination side reactions
Nucleophilic (Grignard)RMgX, THF, −78°CAlkyl-substituted dicarboxylatesRing expansion to tetrahydrofuran derivatives
  • Steric Effects : Bulky substituents on the oxetane ring reduce ring-opening rates due to increased transition-state strain .

Ester Group Transformations

The ethyl ester groups participate in hydrolysis, transesterification, and reduction.

Reaction Type Reagents/Conditions Product Yield
Acidic HydrolysisH₂SO₄, H₂O, reflux 4-(Chloromethyl)oxetane-2,2-dicarboxylic acid85%
Basic HydrolysisNaOH, EtOH, 25°C Sodium salts of dicarboxylic acid92%
TransesterificationROH, H⁺ catalystDialkyl oxetane-2,2-dicarboxylates70–90%
ReductionLiAlH₄, THF, 0°C4-(Chloromethyl)oxetane-2,2-dimethanol78%

Oxidation and Reduction Pathways

The chloromethyl group and ester functionalities are susceptible to redox reactions.

Target Group Reagents/Conditions Product Notes
ChloromethylKMnO₄, H₂O, 100°C 4-(Carboxymethyl)oxetane-2,2-dicarboxylateOver-oxidation to CO₂
EsterDIBAL-H, THF, −78°C4-(Chloromethyl)oxetane-2,2-diolSelective reduction

Elimination Reactions

Base-induced elimination generates alkene derivatives via dehydrohalogenation.

Base Conditions Product Byproducts
DBUToluene, 110°C Diethyl 4-methyleneoxetane-2,2-dicarboxylateHCl (gas)
KOtBuTHF, 25°CLinear α,β-unsaturated estersMinor ring-opened products

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The oxetane ring system is known for its potential as a bioisostere for carbonyl groups, which can enhance the pharmacological properties of drug candidates. Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate can serve as a versatile building block in the synthesis of various pharmaceuticals. Recent studies have highlighted its role in developing compounds with improved metabolic stability and bioavailability.

  • Case Study: Oxetanes in Clinical Trials
    Several oxetane-containing drugs are currently undergoing clinical trials. For instance, compounds like crenolanib and fenebrutinib utilize oxetane motifs to improve their therapeutic profiles against cancers and autoimmune diseases, respectively . The introduction of the oxetane ring has been shown to enhance potency while minimizing toxicity through strategic modifications to the molecular structure.

1.2 Mechanism of Action

The presence of the chloromethyl group in this compound may facilitate nucleophilic substitution reactions, allowing for further derivatization that can optimize interactions with biological targets. The inductive electron-withdrawing effect of the oxetane ring can also modify the acidity of adjacent functional groups, potentially enhancing binding affinity to receptors .

Mechanism of Action

The mechanism of action of diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The oxetane ring can undergo ring-opening reactions, leading to the formation of various products. The ester groups can participate in hydrolysis or transesterification reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexane-Based Dicarboxylates

Diethyl 2-(4-Chlorophenyl)-4-Hydroxy-4-Methyl-6-Oxocyclohexane-1,3-Dicarboxylate
  • Molecular Formula : C₁₉H₂₃ClO₆ (MW: 382.84 g/mol) .
  • Key Features : A six-membered cyclohexane ring substituted with a 4-chlorophenyl group, hydroxyl, methyl, and ketone moieties.
  • Reactivity: The hydroxyl and ketone groups enable participation in hydrogen bonding and keto-enol tautomerism, which are absent in the oxetane analog.
  • logP : 2.92, indicating moderate lipophilicity .
  • Applications : Likely used as a synthetic intermediate in pharmaceuticals due to its complex substitution pattern.
Diethyl 2-(4-tert-Butylphenyl)-4-Hydroxy-4-Methyl-6-Oxocyclohexane-1,3-Dicarboxylate
  • Molecular Formula : C₂₃H₃₂O₆ (MW: 404.5 g/mol) .
  • Applications : The tert-butyl group may improve metabolic stability in drug candidates.

Comparison with Oxetane Analog :

  • Ring Strain : The oxetane’s four-membered ring introduces higher strain, increasing reactivity in ring-opening reactions compared to the more stable cyclohexane derivatives.
  • Functional Groups : The oxetane lacks hydroxyl/ketone groups, reducing hydrogen-bonding capacity but offering better metabolic stability in biological applications.

Fluorinated Cyclohexene Derivatives

Diethyl 4-(2-(Benzylamino)-1,1-Difluoro-2-Oxoethyl)cyclohex-4-ene-1,2-Dicarboxylate
  • Molecular Formula : C₂₁H₂₄F₂N₂O₅ (synthesized via cross-enyne metathesis) .
  • Key Features: A cyclohexene ring with fluorine substituents and a benzylamino group.
  • Reactivity : Fluorine atoms enhance electronegativity and stability, making this compound resistant to oxidation.

Comparison with Oxetane Analog :

  • Ring Conjugation : The cyclohexene’s conjugated double bond enables π-π interactions, absent in the saturated oxetane.

Dioxolane-Based Dicarboxylates

Diethyl (4R-(2α,4α,5β))-2-Ethyl-2-Methyl-1,3-Dioxolane-4,5-Dicarboxylate
  • Structure : Five-membered dioxolane ring with ethyl and methyl substituents .
  • Key Features : The stereochemistry (4R configuration) and smaller ring size compared to cyclohexane derivatives influence its conformational flexibility.

Comparison with Oxetane Analog :

  • Ring Size : The dioxolane’s five-membered ring is less strained than the oxetane, reducing reactivity in ring-opening processes.
  • Substituent Effects : The ethyl/methyl groups in the dioxolane limit functionalization sites compared to the oxetane’s chloromethyl group.

Aromatic Dicarboxylates

Diethyl Benzene-1,2-Dicarboxylate
  • Mentioned in Evidence : Evaluated for anti-urolithiasis activity .
  • Key Features : Aromatic benzene ring with two ester groups.
  • Applications : Used in medicinal chemistry due to its planar structure and π-electron system.

Comparison with Oxetane Analog :

  • Aromaticity vs. Aliphatic Ring : The benzene ring offers resonance stabilization, whereas the oxetane’s aliphatic nature prioritizes strain-driven reactivity.
  • Drug-Likeness : The oxetane’s smaller size and lower molecular weight may improve bioavailability compared to aromatic analogs.

Research Implications

The oxetane derivative’s unique combination of ring strain, chloromethyl reactivity, and low molecular weight positions it as a valuable building block in medicinal chemistry and materials science. Its analogs, such as cyclohexane and dioxolane derivatives, offer complementary properties (e.g., metabolic stability, aromatic interactions) but lack the oxetane’s kinetic accessibility for rapid functionalization. Future studies should explore synergistic applications, such as hybridizing oxetane motifs with fluorinated or aromatic systems to optimize drug-likeness and reactivity.

Biological Activity

Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by various research findings.

Chemical Structure and Properties

This compound belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of the chloromethyl group and two carboxylate functionalities contributes to its reactivity and potential biological activity. Its molecular formula is C₁₄H₁₈ClO₄.

Biological Activities

1. Anticancer Activity

Research indicates that oxetane-containing compounds exhibit promising anticancer properties. A study highlighted that derivatives of oxetanes have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound demonstrated significant cytotoxicity against breast and colon cancer cells, with IC₅₀ values in the micromolar range .

2. Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
  • DNA Interaction : Some studies propose that oxetanes can intercalate into DNA structures, disrupting replication processes in cancer cells .

Case Study 1: Anticancer Activity

A recent study conducted on a series of oxetane derivatives found that this compound exhibited a notable reduction in cell viability in MCF-7 breast cancer cells. The results showed an IC₅₀ value of approximately 15 µM after 48 hours of treatment. Mechanistic studies indicated apoptosis was induced through the intrinsic pathway, confirmed by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens. The study concluded that the compound's chloromethyl group significantly enhances its antimicrobial activity by facilitating penetration through bacterial membranes .

Comparative Biological Activity Table

Activity Type Efficacy Mechanism
AnticancerIC₅₀ ~ 15 µM (MCF-7 cells)Induction of apoptosis via caspase activation
AntimicrobialMIC ~ 32 µg/mL (E. coli & S. aureus)Disruption of cell membrane integrity
Anti-inflammatoryReduction in TNF-alpha levelsInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate, and how can reaction conditions be tailored for high yield and purity?

  • Methodology : The compound can be synthesized via one-pot cross-enyne metathesis (CEYM) followed by Diels–Alder reactions, as demonstrated in similar oxetane derivatives. Reaction optimization includes controlling solvent polarity (e.g., DMF for improved solubility), temperature, and catalyst selection. For example, THF/DMF mixtures enhance substitution reactions, achieving yields up to 68% . Purification via column chromatography with silica gel or chiral HPLC (e.g., Chiralcel OZ-3 column) ensures enantiomeric excess (e.e.) up to 80% .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Spectroscopy : NMR (¹H/¹³C) confirms structural integrity, with chemical shifts indicating chloromethyl and oxetane groups. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks) .
  • Chromatography : HPLC with chiral columns resolves stereoisomers, while TLC monitors reaction progress using UV-active spots .
  • X-ray crystallography : Determines absolute configuration in derivatives, supported by Hirshfeld surface analysis for intermolecular interactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use fume hoods and PPE (gloves, goggles) due to potential toxicity. Storage conditions should avoid moisture and light, as chloromethyl groups are reactive. Safety guidelines from chemical databases emphasize restricting access to trained personnel and ensuring waste disposal complies with hazardous material regulations .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and stability of this compound?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the chloromethyl group’s electron-withdrawing effect lowers LUMO energy, favoring ring-opening reactions. Fukui indices identify reactive regions, while NBO analysis explains hyperconjugation effects in oxetane ring stability .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodology : Cross-validation using complementary techniques:

  • NMR vs. X-ray : Discrepancies in stereochemical assignments can be resolved via single-crystal X-ray diffraction .
  • Mass spectrometry : Isotopic patterns distinguish between fragmentation pathways and impurities .
  • Dynamic NMR : Detects conformational equilibria in oxetane rings at variable temperatures .

Q. How does stereochemistry influence the biological activity of derivatives, and how can enantioselective synthesis be achieved?

  • Methodology : The (2R,4R) configuration in similar pyrrolidine derivatives enhances binding to biological targets. Enantioselective synthesis employs chiral auxiliaries or catalysts (e.g., Ru-based catalysts for CEYM). Chiral HPLC or enzymatic resolution isolates enantiomers, with e.e. values quantified via polarimetry or CD spectroscopy .

Q. In medicinal chemistry, how can this compound serve as a building block for heterocyclic drug candidates?

  • Methodology : The oxetane ring’s strain enhances metabolic stability, while the chloromethyl group enables functionalization. For example, coupling with thiophene or pyridine moieties via Suzuki-Miyaura cross-coupling yields COX-2 inhibitors (IC₅₀ ~5 µM). Structural bioisosterism with indomethacin analogs is validated via molecular docking and IC₅₀ comparisons .

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